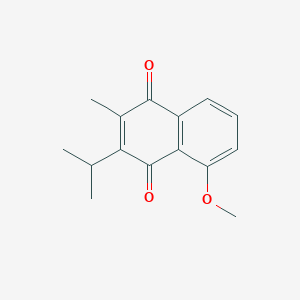
5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione typically involves the alkylation of a naphthoquinone derivative. One common method is the Friedel-Crafts alkylation, where a naphthoquinone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or other cellular responses. The compound’s ability to interact with enzymes and proteins also plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
Plumbagin (5-hydroxy-2-methyl-naphthalene-1,4-dione): Known for its anticancer and antimicrobial properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits herbicidal and antimicrobial activities.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Uniqueness: 5-Methoxy-2-methyl-3-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the methoxy group and the isopropyl group can enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
80213-80-5 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-3-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-8(2)12-9(3)14(16)10-6-5-7-11(18-4)13(10)15(12)17/h5-8H,1-4H3 |
Clave InChI |
YZLCDOKHGMAVMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


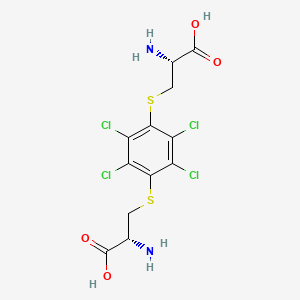

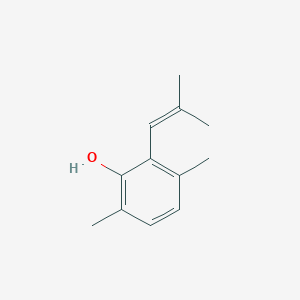
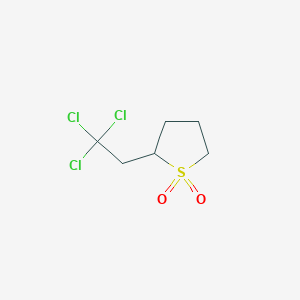
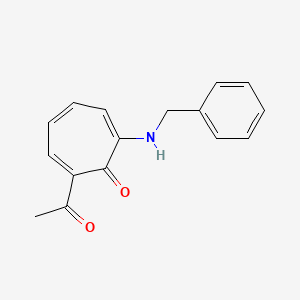
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
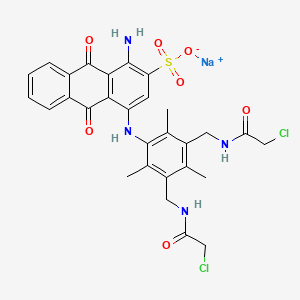
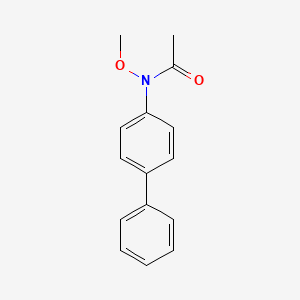

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
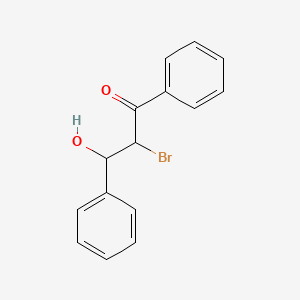

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
methanone](/img/structure/B14424648.png)
